molecular formula C14H17N3O4 B11067400 ethyl {4-[(furan-2-ylcarbonyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate

ethyl {4-[(furan-2-ylcarbonyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate

Cat. No.: B11067400
M. Wt: 291.30 g/mol
InChI Key: ZQFXTYTUOQMJMD-UHFFFAOYSA-N
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Description

ETHYL 2-{4-[(2-FURYLCARBONYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE is a complex organic compound with the molecular formula C14H17N3O4. This compound is characterized by the presence of a furan ring, a pyrazole ring, and an ethyl acetate group. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{4-[(2-FURYLCARBONYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furan-2,5-dione derivatives, while reduction of the carbonyl group yields alcohol derivatives .

Scientific Research Applications

ETHYL 2-{4-[(2-FURYLCARBONYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{4-[(2-FURYLCARBONYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan and pyrazole rings. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{4-[(2-FURYLCARBONYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE is unique due to the combination of its furan and pyrazole rings, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research in various scientific fields .

Properties

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

ethyl 2-[4-(furan-2-carbonylamino)-3,5-dimethylpyrazol-1-yl]acetate

InChI

InChI=1S/C14H17N3O4/c1-4-20-12(18)8-17-10(3)13(9(2)16-17)15-14(19)11-6-5-7-21-11/h5-7H,4,8H2,1-3H3,(H,15,19)

InChI Key

ZQFXTYTUOQMJMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=CC=CO2)C

Origin of Product

United States

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